![molecular formula C13H8F3NO4S B8089999 2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate](/img/structure/B8089999.png)
2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C13H8F3NO4S and a molecular weight of 331.27 g/mol . It is known for its unique structure, which includes a benzofuran ring fused to a pyridine ring, with a trifluoromethanesulfonate group attached. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate typically involves the reaction of 2-methylbenzofuro[2,3-b]pyridin-8-ol with trifluoromethanesulfonic anhydride . The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium tert-butoxide, often in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction are typically used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuro[2,3-b]pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzofuro[2,3-b]pyridin-8-yl chloride
- 2-Methylbenzofuro[2,3-b]pyridin-8-yl bromide
- 2-Methylbenzofuro[2,3-b]pyridin-8-yl iodide
Uniqueness
Compared to its halide counterparts, 2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which is a superior leaving group. This enhances its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(2-methyl-[1]benzofuro[2,3-b]pyridin-8-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO4S/c1-7-5-6-9-8-3-2-4-10(11(8)20-12(9)17-7)21-22(18,19)13(14,15)16/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBUSTUQAWHPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(O2)C(=CC=C3)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5S)?-5,?6-?Dihydro-?2-?(2,?3,?4,?5,?6-?pentafluorophenyl)?-?5-?(phenylmethyl)?-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B8089916.png)
![(5S)?-?5,?6-?Dihydro-?5-?(phenylmethyl)?-?2-?(2,?4,?6-?trimethylphenyl)?-?8H-?1,?2,?4-?triazolo[3,?4-?c]?[1,?4]?oxazinium tetrafluoroborate](/img/structure/B8089923.png)
![(5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,3,4,5,6-pentafluorophenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B8089931.png)
![(5aS,10bR)-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B8089939.png)
![6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B8089944.png)
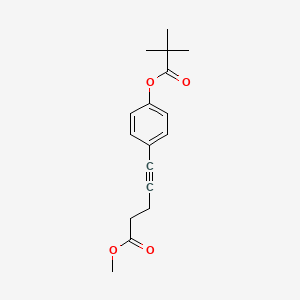
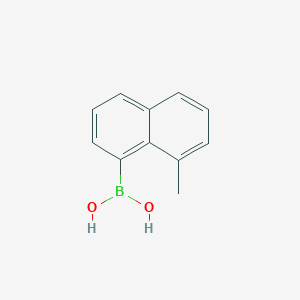
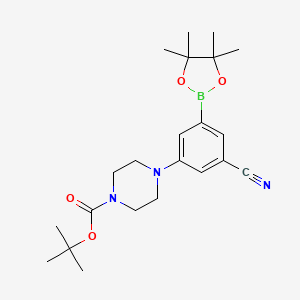
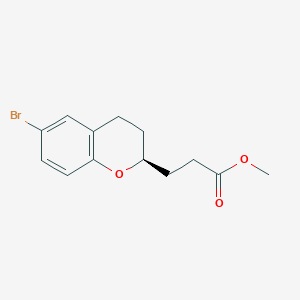
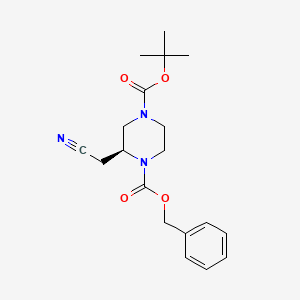
![2-[(8Bs)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile](/img/structure/B8089975.png)
![(S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B8089981.png)
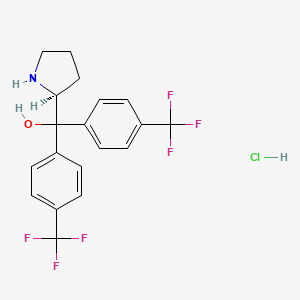
![(S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane](/img/structure/B8090014.png)
